Cas no 1445986-90-2 (tert-Butyl 2-amino-2,4-dimethylpentanoate)
tert-Butyl 2-amino-2,4-dimethylpentanoate Chemical and Physical Properties
Names and Identifiers
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- tert-Butyl 2-amino-2,4-dimethylpentanoate
- 1445986-90-2
- EN300-8795489
-
- MDL: MFCD24661729
- Inchi: 1S/C11H23NO2/c1-8(2)7-11(6,12)9(13)14-10(3,4)5/h8H,7,12H2,1-6H3
- InChI Key: YWLNXAREFLBDMQ-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(C(C)(CC(C)C)N)=O
Computed Properties
- Exact Mass: 201.172878976g/mol
- Monoisotopic Mass: 201.172878976g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 206
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 52.3Ų
tert-Butyl 2-amino-2,4-dimethylpentanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-8795489-0.05g |
tert-butyl 2-amino-2,4-dimethylpentanoate |
1445986-90-2 | 95.0% | 0.05g |
$455.0 | 2025-02-21 | |
| Enamine | EN300-8795489-0.1g |
tert-butyl 2-amino-2,4-dimethylpentanoate |
1445986-90-2 | 95.0% | 0.1g |
$476.0 | 2025-02-21 | |
| Enamine | EN300-8795489-0.25g |
tert-butyl 2-amino-2,4-dimethylpentanoate |
1445986-90-2 | 95.0% | 0.25g |
$498.0 | 2025-02-21 | |
| Enamine | EN300-8795489-0.5g |
tert-butyl 2-amino-2,4-dimethylpentanoate |
1445986-90-2 | 95.0% | 0.5g |
$520.0 | 2025-02-21 | |
| Enamine | EN300-8795489-1.0g |
tert-butyl 2-amino-2,4-dimethylpentanoate |
1445986-90-2 | 95.0% | 1.0g |
$541.0 | 2025-02-21 | |
| Enamine | EN300-8795489-2.5g |
tert-butyl 2-amino-2,4-dimethylpentanoate |
1445986-90-2 | 95.0% | 2.5g |
$1063.0 | 2025-02-21 | |
| Enamine | EN300-8795489-5.0g |
tert-butyl 2-amino-2,4-dimethylpentanoate |
1445986-90-2 | 95.0% | 5.0g |
$1572.0 | 2025-02-21 | |
| Enamine | EN300-8795489-10.0g |
tert-butyl 2-amino-2,4-dimethylpentanoate |
1445986-90-2 | 95.0% | 10.0g |
$2331.0 | 2025-02-21 | |
| Enamine | EN300-8795489-1g |
tert-butyl 2-amino-2,4-dimethylpentanoate |
1445986-90-2 | 1g |
$541.0 | 2023-09-01 | ||
| Enamine | EN300-8795489-5g |
tert-butyl 2-amino-2,4-dimethylpentanoate |
1445986-90-2 | 5g |
$1572.0 | 2023-09-01 |
tert-Butyl 2-amino-2,4-dimethylpentanoate Related Literature
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on tert-Butyl 2-amino-2,4-dimethylpentanoate
Introduction to Tert-Butyl 2-amino-2,4-dimethylpentanoate (CAS No. 1445986-90-2)
Tert-butyl 2-amino-2,4-dimethylpentanoate, identified by its Chemical Abstracts Service (CAS) number 1445986-90-2, is a specialized organic compound that has garnered attention in the field of pharmaceutical chemistry and biochemical research. This compound belongs to the class of amino esters, characterized by its unique structural features that make it a valuable intermediate in synthetic chemistry and potential applications in drug development.
The molecular structure of Tert-butyl 2-amino-2,4-dimethylpentanoate consists of a tert-butyl group attached to an ester functional group, with an amino group positioned at the second carbon atom of a pentanoic acid backbone. The presence of two methyl groups at the 4th position further enhances its steric hindrance, making it a compound of interest for studying steric effects in molecular interactions. This structural configuration not only contributes to its stability but also opens up possibilities for its use in designing novel molecules with tailored properties.
In recent years, there has been growing interest in the applications of amino esters like Tert-butyl 2-amino-2,4-dimethylpentanoate in the synthesis of bioactive molecules. The ester functionality allows for easy modification and derivatization, making it a versatile building block in medicinal chemistry. Researchers have explored its potential as a precursor in the synthesis of peptidomimetics and other therapeutic agents where precise control over molecular conformation is crucial.
One of the most compelling aspects of Tert-butyl 2-amino-2,4-dimethylpentanoate is its role in facilitating the development of novel drug candidates. The tert-butyl group provides a bulky environment that can influence binding affinity and selectivity, which are critical factors in drug design. Additionally, the amino group can participate in hydrogen bonding interactions, further enhancing the compound's utility in creating pharmacophores. These characteristics have made it a subject of interest in academic and industrial research labs alike.
Recent studies have highlighted the compound's potential applications in the field of enzyme inhibition. By serving as a scaffold for designing molecules that mimic natural substrates or inhibitors, Tert-butyl 2-amino-2,4-dimethylpentanoate has been used to develop novel inhibitors targeting various enzymes involved in metabolic pathways and disease mechanisms. For instance, researchers have investigated its derivatives as potential inhibitors of enzymes implicated in inflammation and neurodegenerative disorders. The ability to fine-tune its structure allows for the optimization of potency and selectivity against specific biological targets.
The synthesis of Tert-butyl 2-amino-2,4-dimethylpentanoate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate carboxylic acid derivatives and amine sources, followed by esterification steps. Advances in catalytic methods have improved the efficiency of these processes, making it more feasible to produce this compound on a larger scale for research and commercial purposes.
In addition to its pharmaceutical applications, Tert-butyl 2-amino-2,4-dimethylpentanoate has shown promise in materials science. Its unique structural properties make it suitable for use as a monomer or crosslinking agent in polymer synthesis. Researchers have explored its incorporation into biodegradable polymers and hydrogels, where its ability to form stable ester linkages contributes to the material's mechanical strength and biocompatibility. These developments highlight the compound's versatility beyond traditional pharmaceutical uses.
The safety profile of Tert-butyl 2-amino-2,4-dimethylpentanoate is another area that has been extensively studied. As an organic compound used primarily in research settings, it is important to understand its toxicity and environmental impact. Preliminary studies suggest that it exhibits moderate solubility in organic solvents but minimal toxicity towards common laboratory organisms. However, further research is needed to fully characterize its safety profile under various conditions.
Future directions for research on Tert-butyl 2-amino-2,4-dimethylpentanoate include exploring its role in drug delivery systems and nanotechnology applications. The compound's ability to form stable complexes with other molecules makes it a candidate for developing targeted drug delivery vehicles that can enhance therapeutic efficacy while minimizing side effects. Additionally, its incorporation into nanocarriers could improve the solubility and bioavailability of poorly soluble drugs.
The growing body of research on Tert-butyl 2-amino-2,4-dimethylpentanoate underscores its significance as a versatile chemical entity with broad applications across multiple scientific disciplines. As our understanding of its properties and potential continues to expand, this compound is likely to play an increasingly important role in both academic research and industrial development.
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